molecular formula C28H37NO2 B11575714 N-[4-(benzyloxy)-3-ethoxybenzyl]-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethanamine

N-[4-(benzyloxy)-3-ethoxybenzyl]-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethanamine

Cat. No.: B11575714
M. Wt: 419.6 g/mol
InChI Key: LXDGMLFEJRPFLQ-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)-3-ethoxybenzyl]-1-(tricyclo[3311~3,7~]dec-1-yl)ethanamine is a complex organic compound characterized by its unique structure, which includes a benzyloxy group, an ethoxybenzyl group, and a tricyclo decyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)-3-ethoxybenzyl]-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethanamine typically involves multiple steps, starting with the preparation of the benzyloxy and ethoxybenzyl intermediates. These intermediates are then coupled with the tricyclo decyl group through a series of reactions, including nucleophilic substitution and reductive amination. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability. The choice of reagents and conditions is critical to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)-3-ethoxybenzyl]-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-[4-(benzyloxy)-3-ethoxybenzyl]-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)-3-ethoxybenzyl]-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]ethanamine: This compound has a similar structure but with a methoxy group instead of an ethoxy group.

    N-Benzyl-N-[4-(benzyloxy)-3-hydroxybenzyl]ethanamine: This compound has a hydroxy group instead of an ethoxy group.

Uniqueness

N-[4-(benzyloxy)-3-ethoxybenzyl]-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethanamine is unique due to its specific combination of functional groups and its tricyclo decyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H37NO2

Molecular Weight

419.6 g/mol

IUPAC Name

1-(1-adamantyl)-N-[(3-ethoxy-4-phenylmethoxyphenyl)methyl]ethanamine

InChI

InChI=1S/C28H37NO2/c1-3-30-27-14-22(9-10-26(27)31-19-21-7-5-4-6-8-21)18-29-20(2)28-15-23-11-24(16-28)13-25(12-23)17-28/h4-10,14,20,23-25,29H,3,11-13,15-19H2,1-2H3

InChI Key

LXDGMLFEJRPFLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC(C)C23CC4CC(C2)CC(C4)C3)OCC5=CC=CC=C5

Origin of Product

United States

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